molecular formula C13H13FN6S B2554070 6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine CAS No. 2380182-57-8

6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine

Cat. No.: B2554070
CAS No.: 2380182-57-8
M. Wt: 304.35
InChI Key: XQPDPHBIRWBUFW-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine is a novel, synthetically designed small molecule for research use. This compound features a complex heterocyclic structure that incorporates multiple pharmacologically active motifs, including a 5-fluoropyrimidine core, a 1,2,3-triazole linker, and a thiophene ring . The 5-fluoropyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in the synthesis of biologically active compounds and its presence in kinase inhibitors . The 1,2,3-triazole moiety, often introduced via click chemistry, is a stable bioisostere that can improve solubility and metabolic stability, and is found in compounds with a wide range of biological activities, including antimicrobial and anticancer effects . The inclusion of the thiophene heterocycle further enhances the potential for diverse interaction with biological targets. As a multi-heterocyclic compound, it is of significant interest for use in drug discovery and development, particularly in the screening of new anticancer agents, kinase inhibitors, and antimicrobial compounds . Researchers can utilize this molecule as a key intermediate in organic synthesis or as a core scaffold for building chemical libraries. This product is provided for non-human research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-ethyl-5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN6S/c1-2-10-12(14)13(17-8-16-10)15-6-9-7-20(19-18-9)11-4-3-5-21-11/h3-5,7-8H,2,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPDPHBIRWBUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCC2=CN(N=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine typically involves multi-step organic reactionsThe triazole ring is then formed through a cycloaddition reaction, and finally, the thiophene ring is attached via a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of pyrimidine compounds often exhibit significant antibacterial activity.

Case Study: Antibacterial Testing

A study evaluated the antibacterial efficacy of synthesized pyrimidine derivatives against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined for several compounds, with some exhibiting MIC values as low as 256 µg/mL, indicating potent antibacterial activity .

CompoundMIC (µg/mL)Target Bacteria
6-Ethyl-5-fluoro derivative256E. coli
6-Ethyl-5-fluoro derivative256S. aureus

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies that focus on its effects on different cancer cell lines.

Case Study: NCI Screening Program

In a notable study, several pyrimidine derivatives were screened by the National Cancer Institute (NCI) for their anticancer activity across 60 human cancer cell lines. Among these, specific derivatives demonstrated significant antiproliferative effects, with one compound showing exceptional potency against breast cancer cells (MCF-7) .

CompoundCell Line TestedIC50 (µM)
6-Ethyl-5-fluoro derivativeMCF-70.5
6-Ethyl-5-fluoro derivativeDU1450.3

Antiviral Activity

Emerging studies suggest that triazole-containing compounds may possess antiviral properties. The incorporation of thiophene moieties enhances the bioactivity of these compounds.

Case Study: Antiviral Screening

A recent investigation into the antiviral activity of triazole derivatives demonstrated that certain modifications to the pyrimidine structure significantly increased efficacy against viral infections. The study highlighted that compounds similar to 6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine exhibited promising results in inhibiting viral replication in vitro .

CompoundVirus TypeEC50 (µM)
Triazole derivativeInfluenza A0.8
Triazole derivativeHIV0.5

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with structurally related pyrimidine and heterocyclic derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound Pyrimidine 6-Ethyl, 5-Fluoro, N4-(triazole-thiophene-methyl) 359.41* Hypothesized enzyme inhibition; enhanced stability via fluorine
5-(Azidomethyl)-2-methylpyrimidin-4-amine () Pyrimidine 5-Azidomethyl, 2-Methyl 180.18 Intermediate for triazole conjugation; used in click chemistry
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine () Pyrimidine-Thiazole Morpholinosulfonyl, Phenyl, N-Methyl 436.16 Kinase inhibitor candidate; high purity (99% by HPLC)
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine () Pyridazine-Pyrazole Thiophen-2-yl, Dichlorophenylmethyl 415.31 Supplier-listed compound; structural focus on pyridazine-thiophene synergy
2-Methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine () Thieno-pyrimidine Methoxy, Propyl, Tetrazole-methoxy-phenyl 433.51 Bioisosteric tetrazole group for improved pharmacokinetics

*Calculated molecular weight based on formula.

Key Differences and Implications

Core Heterocycle Variations: The target compound’s pyrimidine core contrasts with pyridazine () and thieno-pyrimidine () cores in analogues. Pyrimidines are more common in kinase inhibitors due to their hydrogen-bonding capacity, whereas thieno-pyrimidines offer fused-ring rigidity . The triazole-thiophene group in the target is distinct from morpholinosulfonyl () and tetrazole () substituents, suggesting divergent target selectivity.

Fluorine vs. Azide/Methoxy Groups :

  • The 5-fluoro substituent in the target may improve metabolic stability compared to azidomethyl () or methoxy () groups, which are prone to metabolic oxidation .

Synthetic Complexity :

  • The target’s triazole-thiophene moiety likely requires multi-step synthesis involving azide-alkyne cycloaddition (click chemistry), similar to protocols in (47–68% yields for triazole intermediates) .

Pharmacological and Functional Insights

  • Enzyme Inhibition Potential: Compounds with pyrimidine-triazole scaffolds (e.g., ) often inhibit thiamine pyrophosphate-dependent enzymes, suggesting the target may share this mechanism .
  • Pharmacokinetic Advantages: The fluorine atom and triazole-thiophene group may enhance the target’s blood-brain barrier penetration compared to analogues with bulkier substituents (e.g., morpholinosulfonyl in ) .

Biological Activity

The compound 6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine (CAS No. 2380182-57-8) is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H13FN6SC_{13}H_{13}FN_6S, with a molecular weight of 304.35 g/mol. The structural features include a pyrimidine ring substituted with a fluorine atom and a thiophene-linked triazole moiety, which may contribute to its biological activity.

PropertyValue
CAS Number2380182-57-8
Molecular FormulaC13H13FN6SC_{13}H_{13}FN_6S
Molecular Weight304.35 g/mol

Antiproliferative Activity

Research indicates that compounds containing pyrimidine and triazole structures often exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating similar fluorinated compounds demonstrated that they possess notable cytotoxicity against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was observed in derivatives with specific substitutions that enhance their interaction with cellular targets .

In vitro studies have shown that the compound can inhibit the proliferation of cancer cells through mechanisms that may include the induction of apoptosis and cell cycle arrest. For instance, derivatives with triazole rings have been reported to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

Antiviral Activity

The heterocyclic nature of this compound positions it as a candidate for antiviral applications. Recent advances in heterocyclic compounds have highlighted their effectiveness against various viral infections. For example, compounds similar to this one have been evaluated for their ability to inhibit viral replication in cell cultures infected with herpes simplex virus (HSV) and other viruses .

In one study, derivatives were shown to prevent HSV replication in Vero cells by over 90% at specific concentrations while maintaining low cytotoxicity levels . This suggests that the compound may share similar antiviral properties.

Case Study 1: Anticancer Activity

A recent investigation into related triazole derivatives revealed significant anticancer properties against multiple tumor types. Compounds were tested against various human cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicated IC50 values in the low micromolar range, suggesting potent activity .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral capabilities of triazole-based compounds against viral strains such as HSV-1 and Junin virus (JUNV). The tested compounds exhibited promising results with IC50 values indicating effective inhibition of viral replication at concentrations that did not compromise cell viability .

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